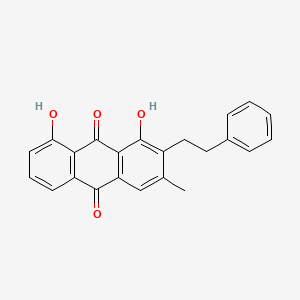
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione is an organic compound with the molecular formula C23H18O4 It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, which are commercially available or can be synthesized from simple aromatic compounds.
Functional Group Introduction: Hydroxyl groups are introduced at positions 1 and 8 through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methylating agents like methyl iodide in the presence of a base.
Phenethyl Group Addition: The phenethyl group is introduced at position 2 through Friedel-Crafts alkylation using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used as a dye intermediate and in the production of pigments.
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:
Chrysophanol (1,8-Dihydroxy-3-methyl-anthraquinone): Similar structure but lacks the phenethyl group.
Dantron (1,8-Dihydroxyanthraquinone): Similar structure but lacks both the methyl and phenethyl groups.
Aloe-emodin (1,8-Dihydroxy-3-hydroxymethyl-anthraquinone): Similar structure but has a hydroxymethyl group instead of a methyl group.
The uniqueness of 1,8-Dihydroxy-3-methyl-2-phenethylanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62955-02-6 |
|---|---|
Molecular Formula |
C23H18O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3 |
InChI Key |
RIORGWCIAQQGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


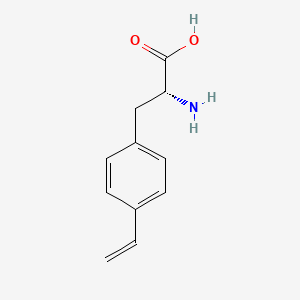

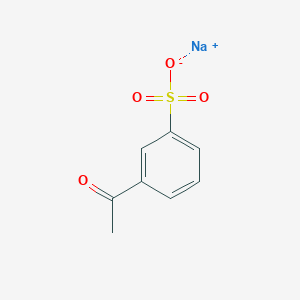
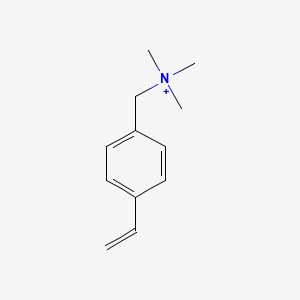
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
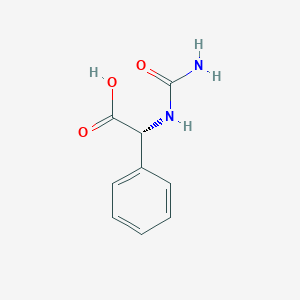
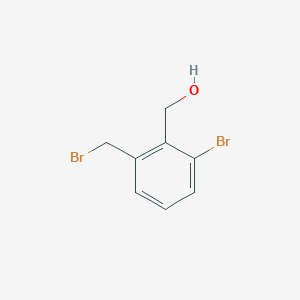
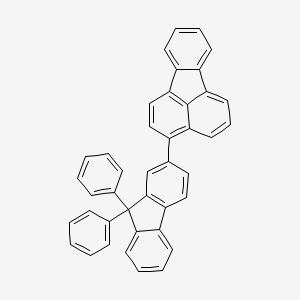
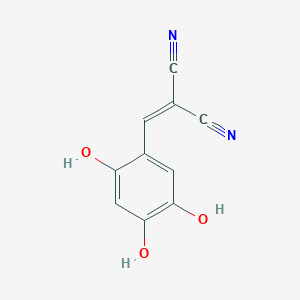
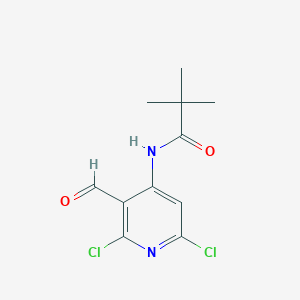

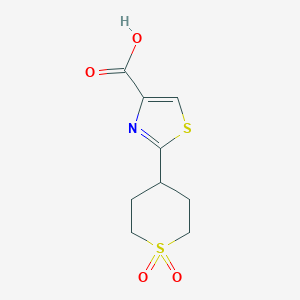
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
